4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
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Overview
Description
4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a complex organic compound that combines several heterocyclic structures, including indole, triazole, and thiadiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction is typically carried out in refluxing ethanol with a catalytic amount of piperidine . Industrial production methods may involve microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and triazole rings
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol and dimethyl sulfoxide.
Scientific Research Applications
4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The indole and triazole rings allow it to bind with high affinity to multiple receptors, influencing pathways involved in cell proliferation, apoptosis, and immune responses . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other indole, triazole, and thiadiazole derivatives. For example:
Indole derivatives: Known for their antiviral and anticancer activities.
Triazole derivatives: Often used as antifungal and antimicrobial agents.
Thiadiazole derivatives: Studied for their antioxidant and enzyme inhibitory activities
Properties
CAS No. |
951981-46-7 |
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Molecular Formula |
C18H12FN5OS |
Molecular Weight |
365.4g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12FN5OS/c19-12-5-7-13(8-6-12)25-10-16-21-22-18-24(16)23-17(26-18)15-9-11-3-1-2-4-14(11)20-15/h1-9,20H,10H2 |
InChI Key |
WSDMTELDWMLUBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
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